CYP11B2 Selectivity Over CYP11B1 – Head-to-Head Enzymatic Inhibition Profiling
The cycloheptyl‑bearing pyrrolidine ethanone analog (ChEMBL ID CHEMBL3415168) demonstrated a 79‑fold selectivity window for CYP11B2 over CYP11B1 [1]. This selectivity is substantially higher than that observed for structurally related cyclohexyl‑substituted pyrrolidinones, which typically exhibit >10‑fold weaker CYP11B2 inhibition or inverse selectivity [2]. The measured CYP11B2 IC50 of 88 nM is in a range suitable for cellular probe development, while the weak CYP11B1 activity (IC50 6.97 µM) suggests a meaningful therapeutic window.
| Evidence Dimension | CYP11B2 vs CYP11B1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 88 nM ; CYP11B1 IC50 = 6.97 µM |
| Comparator Or Baseline | Cyclohexyl-substituted pyrrolidinone analogs (multiple examples in patent US20090239911) : CYP11B2 IC50 >1 µM ; CYP11B1 IC50 <<1 µM (inverse selectivity) |
| Quantified Difference | Target compound: CYP11B2/CYP11B1 IC50 ratio ≈ 0.0126 (79‑fold selectivity). Cyclohexyl analogs: CYP11B2/CYP11B1 IC50 ratio >> 1 (inverse or absent selectivity). Absolute CYP11B2 potency difference: ≥10‑fold. |
| Conditions | Human CYP11B2 and CYP11B1 expressed in V79 MZh cells; [14C]-deoxycorticosterone substrate; 6 hr incubation; HPTLC detection; University of Saarland / HIPS |
Why This Matters
Procurement of the precise cycloheptyl derivative is essential because cyclohexyl or cyclopentyl congeners do not recapitulate the CYP11B2-selective inhibition profile, directly impacting target-validation studies in aldosterone-driven pathologies.
- [1] BindingDB entry BDBM50078613 (CHEMBL3415168). Human CYP11B2 IC50 88 nM, CYP11B1 IC50 6.97 µM, CYP17 IC50 >10 µM. University of Saarland / HIPS. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078613 View Source
- [2] Wallace, O. B. et al. US Patent Application US20090239911: Cyclohexyl substituted pyrrolidinones as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1. Filed April 24, 2007. Assignee: Eli Lilly and Company. View Source
